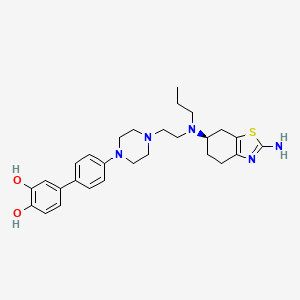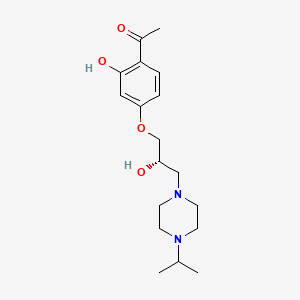
AChE-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE-IN-11 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has shown potential in the treatment of Alzheimer’s disease due to its neuroprotective and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
AChE-IN-11 can be synthesized through a series of chemical reactions involving piperazine and dihydrofuran derivatives. The synthesis typically involves radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
AChE-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
AChE-IN-11 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Mecanismo De Acción
AChE-IN-11 exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. This inhibition occurs through a mixed-type mechanism, where the compound binds to both the catalytic active site and the peripheral anionic site of the enzyme . This dual binding enhances its inhibitory potency and prolongs the action of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: Also used in Alzheimer’s treatment, with a mechanism involving acetylcholinesterase inhibition.
Uniqueness
AChE-IN-11 stands out due to its multifunctional properties, including its ability to chelate metal ions and its antioxidant activity. These additional properties make it a promising candidate for further research and development in treating neurodegenerative diseases .
Propiedades
Fórmula molecular |
C18H28N2O4 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1-[2-hydroxy-4-[(2S)-2-hydroxy-3-(4-propan-2-ylpiperazin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C18H28N2O4/c1-13(2)20-8-6-19(7-9-20)11-15(22)12-24-16-4-5-17(14(3)21)18(23)10-16/h4-5,10,13,15,22-23H,6-9,11-12H2,1-3H3/t15-/m0/s1 |
Clave InChI |
ZVKQLSQKXWYQFF-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)N1CCN(CC1)C[C@@H](COC2=CC(=C(C=C2)C(=O)C)O)O |
SMILES canónico |
CC(C)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



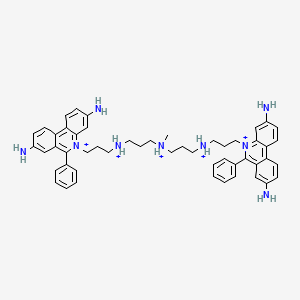


![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
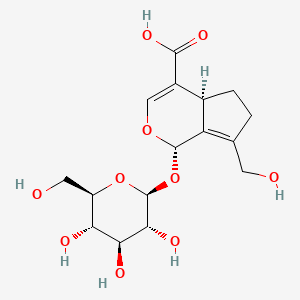
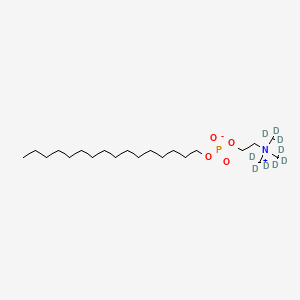
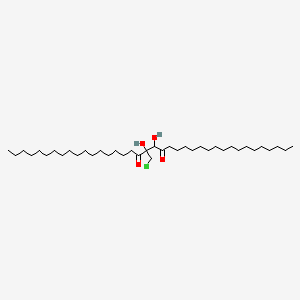

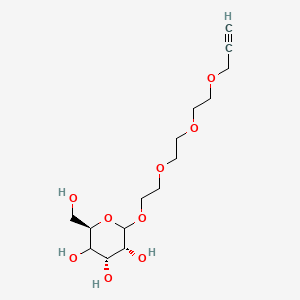

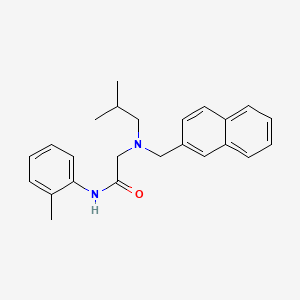
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
